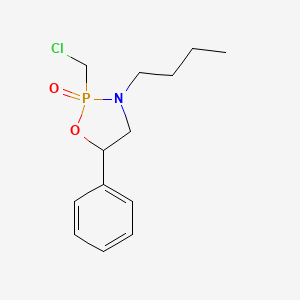
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a complex organophosphorus compound It features a unique oxazaphospholidinone ring structure, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of a chloromethylating agent with a suitable precursor containing the oxazaphospholidinone ring. The reaction conditions often require the use of a base to facilitate the formation of the desired product. Common bases used in these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The oxazaphospholidinone ring structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-2-(hydroxymethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- 3-Butyl-2-(methyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
Uniqueness
3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications
Properties
CAS No. |
67000-75-3 |
|---|---|
Molecular Formula |
C13H19ClNO2P |
Molecular Weight |
287.72 g/mol |
IUPAC Name |
3-butyl-2-(chloromethyl)-5-phenyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C13H19ClNO2P/c1-2-3-9-15-10-13(17-18(15,16)11-14)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
LIOHSPUKTGDTLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(OP1(=O)CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
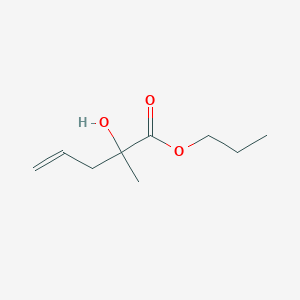
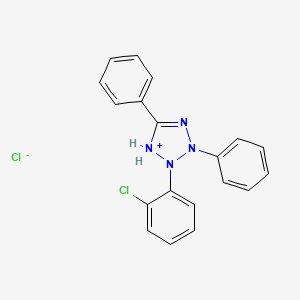
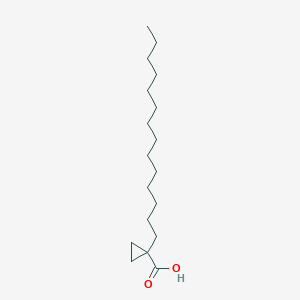



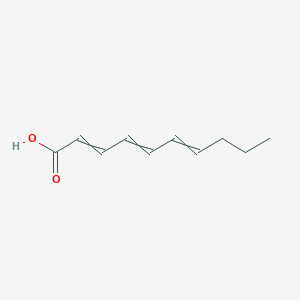
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
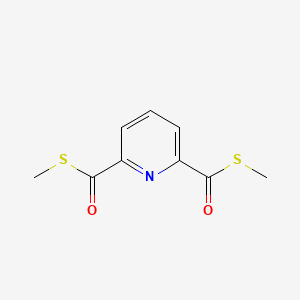
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
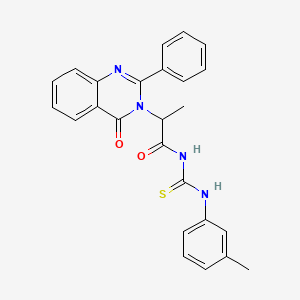
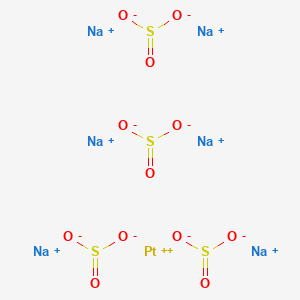
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
